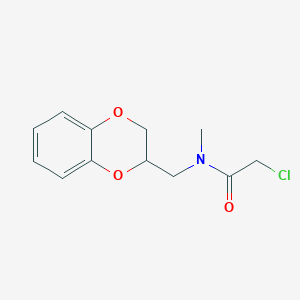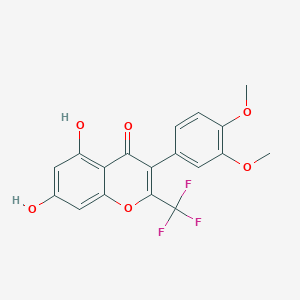![molecular formula C25H18FN3O3S B2867766 N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 872208-07-6](/img/structure/B2867766.png)
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is usually determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For example, reaction rates can be measured to understand the kinetics of the reaction . The products of the reaction can be analyzed using techniques like gas chromatography or liquid chromatography coupled with mass spectrometry.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its phase, reactivity, thermodynamic properties, and spectroscopic properties, can be studied using various analytical techniques .Applications De Recherche Scientifique
Dual Enzyme Inhibitor Potential : One study found that related compounds demonstrated potent inhibitory activities against both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, which is critical for DNA synthesis and repair. Such inhibitors are often explored for their potential in cancer therapy due to their ability to disrupt rapidly dividing cancer cells by targeting these enzymes (Gangjee et al., 2008).
Molecular Structure and Spectroscopic Analysis : Another study focused on the quantum chemical insight into the molecular structure, natural bond orbital calculations, vibrational assignments, and spectroscopic (FT-IR, FT-Raman) properties of similar compounds. This is important in understanding the molecular interactions and stability of such compounds, which can be critical in drug development processes (Mary et al., 2020).
Crystal Structure Analysis : Research has also been conducted on the crystal structures of related compounds. Understanding the crystal structure is essential for drug design as it provides insights into the molecular conformations and potential binding interactions of the compound (Subasri et al., 2016).
Use in Positron Emission Tomography (PET) : Studies have also explored the synthesis of related fluorine-substituted compounds for their potential use in PET imaging. PET imaging is a powerful diagnostic tool, particularly in oncology, for detecting the presence and progression of diseases (Fookes et al., 2008).
High Refractive Index Materials : Another area of application includes the development of transparent polyimides with high refractive indices, using thiophenyl-substituted compounds. Such materials have potential applications in optics and photonics (Tapaswi et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S/c1-15-10-12-16(13-11-15)29-24(31)23-22(17-6-2-5-9-20(17)32-23)28-25(29)33-14-21(30)27-19-8-4-3-7-18(19)26/h2-13H,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBCVFVVIQLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)
![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)
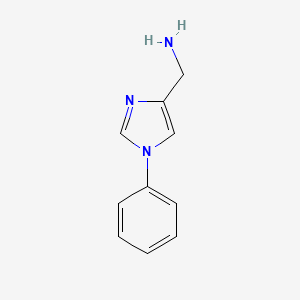
![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
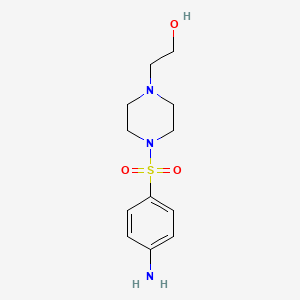

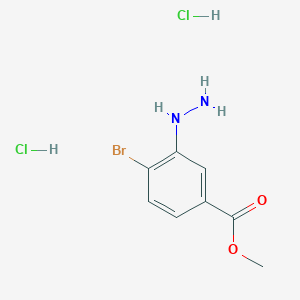
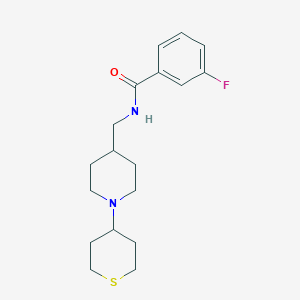
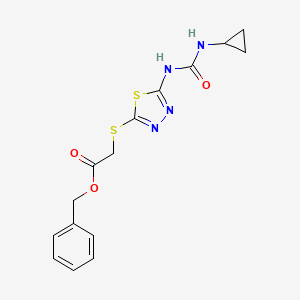
![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)
